
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the benzyl and isobutyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and purification steps like distillation or crystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves nucleophilic substitution at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring may facilitate interactions with enzymes or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure but lacking the benzyl and isobutyl groups.
Proline: Another pyrrolidine derivative with a carboxyl group but different side chains.
Pyrrolizidine: Contains a fused ring system, offering different chemical properties.
Uniqueness: 1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzyl and isobutyl groups with the pyrrolidine ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19) |
Clave InChI |
ZOGDKPNNHMHRGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


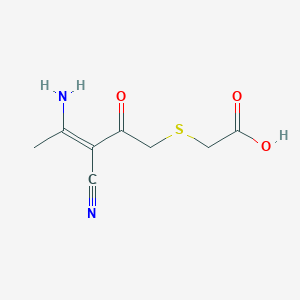
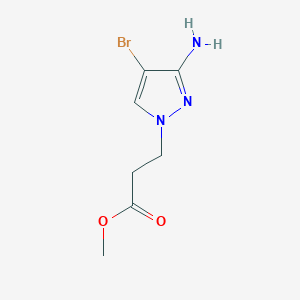
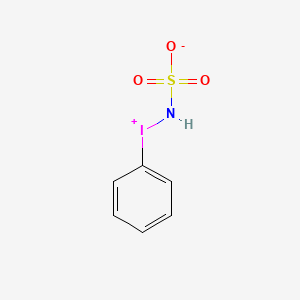
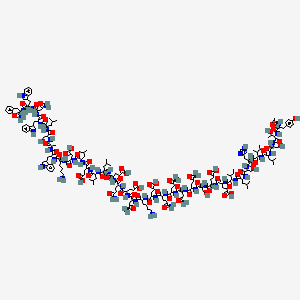
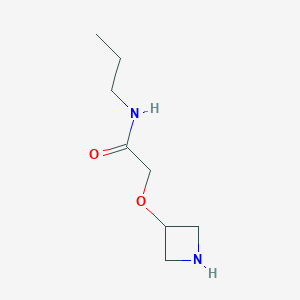
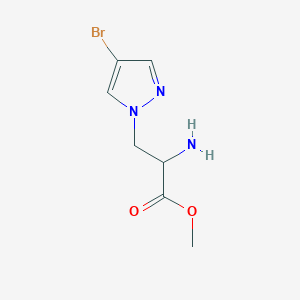
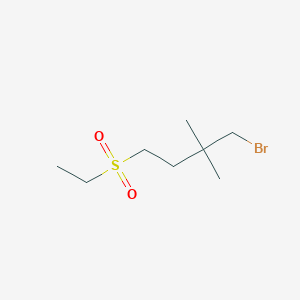
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
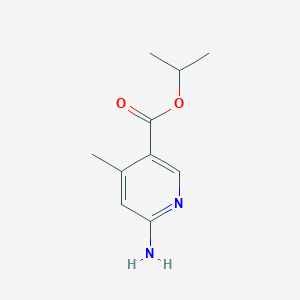

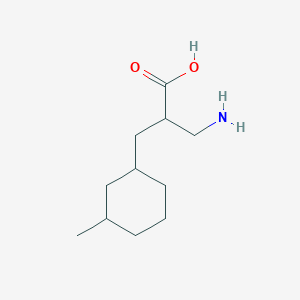


![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
